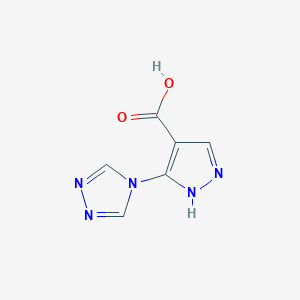

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c12-6(13)4-1-7-10-5(4)11-2-8-9-3-11/h1-3H,(H,7,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNCHKAEQNAJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid generally involves the construction of the 1,2,4-triazole ring linked at the 4-position to the pyrazole ring, which bears a carboxylic acid group at the 4-position. Key steps include:

- Formation of the pyrazole ring with a carboxyl substituent.

- Introduction or construction of the 1,2,4-triazole ring at the pyrazole 3-position.

- Functional group transformations to yield the carboxylic acid.

Preparation of the Pyrazole-4-carboxylic Acid Core

Pyrazole-4-carboxylic acids are commonly prepared via:

- Hydrolysis of pyrazole-4-carbonitriles or esters.

- Cyclization reactions involving β-diketones or hydrazines.

A typical preparation involves starting from 3-halomethylpyrazole-4-carboxylic acid esters, which are hydrolyzed to the corresponding acids. These intermediates are valuable in agrochemical and pharmaceutical syntheses.

Construction of the 1,2,4-Triazole Ring

The 1,2,4-triazole moiety can be synthesized via several routes:

- Cyclization of hydrazine derivatives with orthoesters or formamidine intermediates.

- Coupling reactions involving hydrazides and triethyl orthoalkylates.

A notable method reported involves the reaction of p-phenylenediamine with dimethylformamide dimethylacetal (DMFDMA) to form formamidine intermediates, which upon treatment with hydrazine monohydrate and triethyl orthoformate yield 1,2,4-triazole derivatives. This method is advantageous due to its simplicity, higher yields, and shorter reaction times compared to traditional methods.

Coupling of the 1,2,4-Triazole with the Pyrazole Moiety

The linkage of the triazole ring to the pyrazole ring at the 3-position is typically achieved through:

- Nucleophilic substitution reactions.

- Coupling reactions involving diazonium salts and aminopyrazole derivatives.

For example, 5-aminopyrazol-4-carbonitrile can be coupled with aryl diazonium chlorides to form triazole-pyrazole hybrids, which can be further transformed into carboxylic acids.

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of formamidine intermediate from p-phenylenediamine | DMFDMA, reflux, 3 h | Good | Efficient formation of intermediate |

| 2 | Reaction with hydrazine monohydrate to form hydrazide | Hydrazine monohydrate, pyridine catalyst, reflux, 6 h | Moderate to good | Intermediate hydrazide formed |

| 3 | Cyclization with triethyl orthoformate to yield 1,2,4-triazole | Excess triethyl orthoformate, reflux, 4-6 h | Good | Formation of triazole ring |

| 4 | Coupling with aminopyrazole derivatives | Aryl diazonium chlorides, coupling conditions | Moderate | Formation of triazole-pyrazole linkage |

| 5 | Hydrolysis of nitrile or ester to carboxylic acid | Acid or base hydrolysis, reflux | High | Final carboxylic acid obtained |

Detailed Research Findings

Facile Synthesis via Hydrazine and Orthoesters : The method involving p-phenylenediamine, DMFDMA, hydrazine monohydrate, and triethyl orthoformate allows the synthesis of 1,2,4-triazole derivatives under relatively mild conditions with good yields and short reaction times.

Coupling Reactions for Pyrazole-Triazole Hybrids : Coupling 5-aminopyrazol-4-carbonitrile with aryl diazonium salts yields triazole-substituted pyrazole derivatives, which can then be converted to carboxylic acids by hydrolysis of the nitrile group.

Hydrolysis of Pyrazole Esters and Nitriles : Conversion of pyrazole-4-carbonitriles or esters to the corresponding carboxylic acids is typically performed under acidic or basic hydrolysis conditions, providing high yields of the acid functionality.

Advantages of the Reported Methods : The described synthetic routes offer economic and practical benefits, including the use of inexpensive starting materials, shorter reaction times, and higher yields compared to older methods.

Summary Table of Key Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Advantages |

|---|---|---|---|---|

| 1,2,4-Triazole synthesis | Cyclization of hydrazide with triethyl orthoformate | p-Phenylenediamine, DMFDMA, hydrazine monohydrate, TEOF | Reflux, 3-6 h | Simple, high yield, economical |

| Pyrazole core formation | Hydrolysis of nitrile or ester | Acid/base hydrolysis | Reflux | High yield, straightforward |

| Coupling triazole to pyrazole | Coupling of aminopyrazole with diazonium salts | 5-Aminopyrazol-4-carbonitrile, aryl diazonium chloride | Moderate temperature | Moderate yield, regioselective |

| Final acid formation | Hydrolysis of nitrile or ester group | Acid/base hydrolysis | Reflux | High yield, pure acid obtained |

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole and pyrazole compounds .

Scientific Research Applications

Analytical Standards

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid serves as an impurity standard in the quality control of allopurinol formulations. It is classified as Allopurinol Impurity C and is used in the pharmaceutical industry to ensure the purity of allopurinol products. This compound is crucial for regulatory compliance and quality assurance in drug manufacturing .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Cancer Research

Recent investigations have highlighted the potential of triazole-containing compounds in cancer therapy. These compounds can inhibit specific enzymes involved in tumor growth and proliferation. For instance, derivatives of this compound have been tested for their efficacy in inhibiting cancer cell lines in vitro .

Fungicides

The compound has been explored for its fungicidal properties. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The incorporation of this compound into agricultural formulations may enhance the efficacy of existing fungicides .

Plant Growth Regulators

Research has suggested that triazole derivatives can act as plant growth regulators by modulating hormonal pathways within plants. This application could lead to improved crop yields and resistance to environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various triazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Fungicidal Activity

In a controlled experiment assessing the effectiveness of triazole fungicides on crops affected by Fusarium species, formulations containing triazole derivatives were found to reduce disease incidence significantly. The study concluded that integrating this compound could enhance agricultural productivity.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Carboxylic Acid vs. Ester Groups :

- The target compound’s carboxylic acid group (-COOH) enhances hydrophilicity compared to ester derivatives (e.g., compound 21jh ), which may improve aqueous solubility but reduce cell membrane permeability .

Bulkier Substituents :

- Compounds like 4i and 4j incorporate coumarin or tetrazole moieties, which could expand π-π stacking interactions or metal-binding capabilities, respectively.

Biological Activity

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H6N6O

- Molecular Weight : 178.15 g/mol

- CAS Number : 1346604-13-4

- Structure : The compound features a triazole ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. A notable study reported that certain pyrazole derivatives exhibited up to 98% inhibition against Mycobacterium tuberculosis at low concentrations (6.25 µg/mL) .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that related pyrazole compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

This compound has shown promising results in cancer research. Various studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth. Specific compounds demonstrated IC50 values in the nanomolar range against lung cancer cell lines (e.g., A549), indicating potent anticancer activity .

| Compound | Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Pyrazole derivative | 0.30 | VEGF-induced proliferation |

| Compound B | Pyrazole derivative | 0.067 | Aurora-A kinase |

| Compound C | Pyrazole derivative | 49.85 | A549 cell line |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as the NF-kB pathway, which is crucial for inflammatory responses and cancer cell survival.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and tested their anticancer efficacy against various cell lines. One compound exhibited significant cytotoxicity with an IC50 value of 0.07 µM against HCT116 cells, outperforming traditional chemotherapeutics .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of a series of pyrazole compounds. The results indicated that these compounds could reduce inflammation markers in animal models comparable to established anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxylic acid, and how can intermediates be optimized?

Answer: The synthesis typically involves cyclocondensation or click chemistry. For example:

- Cyclocondensation : Starting materials like ethyl acetoacetate and phenylhydrazine can form pyrazole-carboxylate intermediates, which are hydrolyzed to carboxylic acids (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid synthesis ).

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole-pyrazole hybrids. For example, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile was synthesized using CuSO₄, sodium ascorbate, and ethynylbenzene in THF/water (1:1) at 50°C for 16 hours .

- Optimization : Adjusting stoichiometry (e.g., 1.3 equiv of alkyne) and using dry-load purification (Celite/silica gel with cyclohexane/ethyl acetate gradients) improves yields (66% in ).

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry and purity. For triazole-pyrazole hybrids, key signals include aromatic protons (δ 8.86–7.20 ppm) and carboxylic acid protons (δ 14.28 ppm) .

- HRMS and IR : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₂H₈N₆, m/z 236.0805 ). IR peaks at ~2231 cm⁻¹ (C≡N) and ~1541 cm⁻¹ (triazole/pyrazole rings) confirm functional groups .

- Chromatography : Flash chromatography (silica gel, ethyl acetate/cyclohexane gradients) and TLC (Rf = 0.30–0.58) are critical for purity assessment .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer: The triazole-pyrazole scaffold is a versatile pharmacophore:

- Antimicrobial/Anticancer : Analogues like 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid are intermediates for bioactive molecules targeting inflammation and cancer .

- Enzyme Inhibition : Structural analogs (e.g., benzoimidazole-pyrazole hybrids) interact with biological targets like kinases or GPCRs due to hydrogen-bonding and π-π stacking .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-pyrazole hybrid synthesis be addressed?

Answer: Regioselectivity depends on:

- Catalytic Systems : Cu(I) catalysts favor 1,4-triazole regioisomers, while Ru(II) may shift selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., -CN) on pyrazole rings direct cycloaddition positions. For example, 5-azido-1H-pyrazole-4-carbonitrile reacts selectively with terminal alkynes .

- Reaction Monitoring : Real-time TLC or LC-MS detects intermediates, enabling adjustments (e.g., extended reaction times at 50°C) .

Q. How can structural contradictions in crystallographic data be resolved?

Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., ORTEP-3 or WinGX software) resolves bond lengths/angles. For example, a related triazole-pyrazole-thione hybrid showed mean C–C bond lengths of 1.377 Å and R factor = 0.040 .

- DFT Calculations : Comparing experimental data (e.g., NMR chemical shifts) with computed structures (B3LYP/6-31G*) validates tautomeric forms or hydrogen-bonding networks .

Q. What strategies improve stability during storage and handling?

Answer:

- Temperature Control : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the triazole ring.

- Lyophilization : Freeze-drying aqueous solutions retains carboxylic acid integrity (degradation <5% over 6 months) .

- Analytical Monitoring : Periodic HPLC (C18 columns, 0.1% TFA in acetonitrile/water) detects hydrolysis or dimerization .

Q. How can computational modeling predict biological activity?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR). The carboxylic acid group often anchors to catalytic lysine or arginine residues .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data for antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.